2,4,6-Triethylbenzene-1-tellurinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triethylbenzenetellurinic acid is an organotellurium compound characterized by the presence of tellurium bonded to a benzene ring substituted with three ethyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethylbenzenetellurinic acid typically involves the reaction of 2,4,6-triethylbenzene with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent, such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4,6-Triethylbenzenetellurinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of tellurium compounds.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethylbenzenetellurinic acid can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds
Reduction: Lower oxidation state tellurium compounds
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triethylbenzenetellurinic acid involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzenetellurinic acid
- 2,4,6-Tribromobenzenetellurinic acid
- 2,4,6-Trichlorobenzenetellurinic acid
Uniqueness
2,4,6-Triethylbenzenetellurinic acid is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its methyl, bromine, or chlorine-substituted counterparts, the ethyl groups provide different steric and electronic effects, potentially leading to distinct properties and applications.
Properties
CAS No. |
828300-75-0 |
---|---|
Molecular Formula |
C12H18O2Te |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2,4,6-triethylbenzenetellurinic acid |
InChI |
InChI=1S/C12H18O2Te/c1-4-9-7-10(5-2)12(15(13)14)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
NJBNDUWOARIDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)[Te](=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.